Megastigmatrienone A

Description

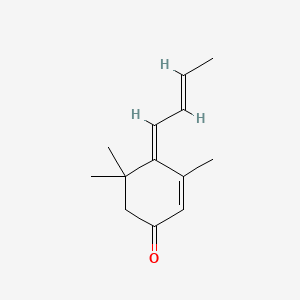

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQXHTWJSZXYSK-DVIJZSFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C1C(=CC(=O)CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315386 | |

| Record name | Megastigmatrienone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-1.005 | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5492-79-5, 13215-88-8, 5164-78-3 | |

| Record name | Megastigmatrienone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5492-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megastigmatrienone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megastigmatrienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013215888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megastigmatrienone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGASTIGMATRIENONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QY2F7PCN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Megastigmatrienone A: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to Megastigmatrienone A, a significant C13-norisoprenoid aroma compound.

Discovery of this compound

This compound was first identified as a key contributor to the characteristic aroma of tobacco. Initial investigations into the neutral volatile components of Burley tobacco (Nicotiana tabacum) in the mid-1970s led to its discovery. These early studies were focused on understanding the chemical basis of tobacco's complex aroma profile. The compound was recognized as a degradation product of carotenoids present in tobacco leaves.

The pioneering work in this area involved the meticulous separation and identification of numerous volatile constituents. Through a combination of distillation, column chromatography, and early gas chromatography-mass spectrometry (GC-MS) techniques, researchers were able to isolate and characterize a host of compounds, including the isomers of megastigmatrienone.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, where it contributes to their distinct sensory characteristics. Its presence is primarily linked to the degradation of carotenoids, which are abundant pigments in many plants.

2.1. Tobacco (Nicotiana tabacum)

Tobacco remains the most well-documented natural source of this compound. It is a significant component of the aroma of cured tobacco leaves and is considered a key flavor compound in tobacco products. The concentration and isomeric composition of megastigmatrienone can vary depending on the tobacco variety, cultivation conditions, and curing processes.

2.2. Fermented Beverages

This compound has been identified in various fermented beverages, where it can impart tobacco-like and spicy notes, contributing to the complexity of the "bouquet."

-

Wine: Found in both red and white wines, its concentration tends to increase with aging.[] The levels can range from 2 to 41 µg/L.[]

-

Aged Spirits: Megastigmatrienone isomers are present in oak barrel-aged spirits such as Cognac, Armagnac, and rum.[2][3][4][5] While also found in freshly-distilled spirits, their concentrations are significantly higher after aging.[2][3][4][5]

2.3. Other Natural Sources

-

Oak Wood: The aging of spirits in oak barrels contributes to the presence of megastigmatrienone, which can be formed from precursors present in the wood.[] Heating of macarangioside E, a glucoside gallate isolated from oak wood, has been shown to produce megastigmatrienone.[]

-

Trifolium pratense L. (Red Clover): The essential oil of red clover has been reported to contain megastigmatrienone.

-

Saccharomyces cerevisiae (Yeast): Megastigmatrienone is also recognized as a metabolite produced by the yeast Saccharomyces cerevisiae, highlighting its potential role in microbial metabolism and fermentation processes.[6]

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound and its isomers in various natural sources.

Table 1: Concentration of Megastigmatrienone Isomers in Wine

| Wine Type | Concentration Range (µg/L) | Analytical Method |

| Red Wine | 2 - 41 | HS-SPME-GC/MS |

| White Wine | 2 - 41 | HS-SPME-GC/MS |

Data sourced from Slaghenaufi et al. (2014).[]

Table 2: Occurrence of Megastigmatrienone Isomers in Aged Spirits

| Spirit Type | Presence Reported | Key Isomers for Differentiation | Analytical Method |

| Cognac | Yes | megastigma-4,6Z,8E-trien-3-one | SPME-GC-MS |

| Armagnac | Yes | megastigma-4,6Z,8E-trien-3-one | SPME-GC-MS |

| Rum | Yes | megastigma-4,7E,9-trien-3-one | SPME-GC-MS |

Data sourced from Slaghenaufi et al. (2016).[2][3][4][5]

Experimental Protocols

4.1. Classical Protocol for Isolation from Burley Tobacco (circa 1970s)

This protocol is a generalized representation based on the methodologies of the era for isolating neutral volatile compounds from tobacco.

-

Extraction: Air-cured Burley tobacco leaves are ground and extracted with an organic solvent such as dichloromethane or hexane.

-

Steam Distillation: The resulting crude extract is subjected to steam distillation under reduced pressure to separate the volatile components from the non-volatile matrix.

-

Fractionation: The distillate is then fractionated based on boiling points.

-

Column Chromatography: The fractions are further purified using silicic acid column chromatography with a gradient of solvents (e.g., hexane, ether, methanol) to separate compounds based on polarity.

-

Preparative Gas Chromatography: Individual compounds, including this compound isomers, are isolated in pure form using preparative gas chromatography.

-

Structural Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework of the molecule.

-

4.2. Modern Protocol for Quantitative Analysis in Wine and Spirits (SPME-GC-MS)

This protocol is based on the validated methods developed by Slaghenaufi et al. for the quantification of megastigmatrienone isomers.

-

Sample Preparation: A known volume of the wine or spirit sample is placed in a headspace vial. For wine samples, salt (e.g., NaCl) may be added to improve the extraction efficiency of volatile compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

A polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber is exposed to the headspace above the sample.

-

The sample is typically heated (e.g., to 40-60°C) and agitated for a specific duration (e.g., 30-60 minutes) to facilitate the adsorption of volatile compounds onto the fiber.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is thermally desorbed in the injection port of a gas chromatograph.

-

The separated compounds are detected and quantified by a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Quantification: The concentration of each megastigmatrienone isomer is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve generated with authentic standards.

Visualizations

Caption: Simplified pathway of this compound formation from carotenoids.

Caption: Classical experimental workflow for the isolation and structural elucidation of this compound.

References

- 2. Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits [agris.fao.org]

- 6. (4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex-2-en-1-one | C13H18O | CID 6437599 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the C13-Norisoprenoid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core biosynthetic pathway of C13-norisoprenoids in plants. These apocarotenoids are significant secondary metabolites, acting as crucial signaling molecules and contributing significantly to the aromatic profiles of many fruits, flowers, and wines. Understanding this pathway is essential for applications ranging from agricultural improvement to the development of novel flavor and fragrance compounds.

The Core Biosynthetic Pathway: From Carotenoids to C13-Norisoprenoids

C13-norisoprenoids are not synthesized de novo but are products of the oxidative degradation of C40 carotenoid precursors.[1][2][3] This catabolic process is primarily enzymatic and highly specific, ensuring the production of biologically active and aromatically important molecules.

Precursors: The C40 Carotenoid Pool

The biosynthesis of C13-norisoprenoids begins with carotenoids, a class of tetraterpenoid pigments synthesized in plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][2] These pigments play vital roles in photosynthesis and photoprotection.[4] Key C40 carotenoids that serve as substrates for C13-norisoprenoid production include:

In grape berries, for instance, carotenoids are primarily synthesized between the fruit set and véraison (the onset of ripening), after which their levels typically decrease as they are degraded to form norisoprenoids and other compounds.[2][7]

Key Enzymes: Carotenoid Cleavage Dioxygenases (CCDs)

The central step in the pathway is the enzymatic, regio-specific cleavage of double bonds within the carotenoid backbone.[2][8] This reaction is catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[6][9][10]

These enzymes are responsible for the oxidative cleavage that generates a variety of apocarotenoids, including the C13-norisoprenoids.[6][9] Different CCDs exhibit specificity for different carotenoid substrates and cleavage positions. The most well-characterized for C13-norisoprenoid biogenesis are:

-

CCD1 Family: These enzymes typically perform a symmetrical cleavage at the 9,10 and 9',10' positions of the carotenoid polyene chain.[5][8] For example, the cleavage of zeaxanthin by a VvCCD1 enzyme from Vitis vinifera yields 3-hydroxy-β-ionone (a C13-norisoprenoid) and a C14-dialdehyde.[5][10]

-

CCD4 Family: These enzymes are also pivotal in producing C13-norisoprenoids.[6] In Chrysanthemum morifolium, a CmCCD4a is responsible for cleaving carotenoids, leading to the formation of white flowers.[6] In grapes, the expression of VvCCD4b has been positively correlated with the accumulation of β-damascenone and β-ionone.[6]

-

CCD7 Family: While also involved in carotenoid cleavage, some members like AtCCD7 from Arabidopsis thaliana catalyze a specific C(9,10)-cleavage of β-carotene to produce β-ionone and β-apo-10′-carotenal.[8]

The action of these enzymes provides strong evidence that C13-norisoprenoid formation is a highly regulated enzymatic process rather than a result of non-specific chemical degradation.[10]

Primary Products and Secondary Transformations

The enzymatic cleavage of carotenoids yields primary C13-norisoprenoids. For example, β-ionone is a well-known fragrance compound derived from the cleavage of β-carotene.[6][8] These primary products can then undergo further enzymatic or chemical modifications, including reduction, oxidation, and glycosylation. Glycosylation is a particularly important step, converting volatile norisoprenoids into stable, non-volatile glycosides that can be stored in the plant tissue.[8] These bound precursors can later be hydrolyzed, releasing the volatile aroma compounds during fruit ripening, senescence, or wine aging.[8]

Quantitative Data on Key C13-Norisoprenoids

The sensory impact of C13-norisoprenoids is defined by their extremely low odor thresholds. The following table summarizes quantitative data for prominent compounds found in grapes and wine.

| Compound | Common Descriptors | Odor Threshold (in wine) | Typical Concentration Range (in wine) |

| β-Damascenone | Cooked apple, prunes, honey, ripe fruit | 0.05 µg/L[1] | Reds: up to 2 µg/L; Whites: 5-10 µg/L[4] |

| β-Ionone | Violet, raspberry, woody | 90 ng/L (0.09 µg/L)[1][4] | Up to 340 µg/L (in Négrette)[4] |

| TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) | Kerosene, petroleum-like | 2 µg/L[1][4] | Up to 50 µg/L (in aged Rieslings)[4] |

| Vitispirane | Camphor, eucalyptus | 800 µg/L | Found in Riesling and other white wines |

Experimental Protocols for Pathway Analysis

The study of the C13-norisoprenoid pathway involves a multi-faceted approach combining molecular biology, analytical chemistry, and biochemistry.

Functional Characterization of CCD Enzymes

This protocol is used to confirm the catalytic activity and substrate specificity of a candidate CCD gene.

-

Gene Isolation: A potential CCD gene (e.g., VvCCD1) is identified from an EST collection or via homology-based cloning.[5]

-

Recombinant Expression: The full-length cDNA is cloned into an expression vector (e.g., for E. coli or yeast). The recombinant protein is then expressed and purified.[5][8]

-

Enzyme Assay: The purified recombinant enzyme is incubated with a specific carotenoid substrate (e.g., zeaxanthin) delivered in a detergent-based micelle system to ensure solubility.[5][8]

-

Product Identification: After incubation, the reaction products are extracted and analyzed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the resulting C13-norisoprenoids and other cleavage products.[5]

Gene Expression Analysis via Real-Time PCR (qPCR)

This method quantifies the transcript levels of CCD genes to correlate their expression with norisoprenoid accumulation during different developmental stages or under various environmental conditions.

-

Sample Collection: Plant tissues (e.g., grape berries) are collected at different developmental stages (e.g., from fruit set to full maturity).[5]

-

RNA Extraction: Total RNA is extracted from the tissues using established protocols.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: Real-time PCR is performed using gene-specific primers for the target CCD genes (e.g., VvCCD1, VvCCD4b) and a reference housekeeping gene for normalization.[5][6]

-

Data Analysis: The relative expression levels of the target genes are calculated to determine their activity patterns.[5] Abscisic acid (ABA) has been shown to strongly induce the expression of VvCCD4b.[6]

Quantification of Carotenoid Precursors

This protocol measures the concentration of C40 carotenoids in plant tissues.

-

Sample Preparation: Tissue samples are homogenized under dim light and cold conditions to prevent isomerization and oxidation of carotenoids.[11]

-

Extraction: Carotenoids are extracted from the homogenized tissue using organic solvents.

-

HPLC Analysis: The extract is analyzed on an HPLC system equipped with a C18 column and a diode-array detector (DAD).[11] A binary gradient elution (e.g., ethyl acetate and acetonitrile/water) is used to separate the different carotenoids.[11]

-

Quantification: Concentrations are determined by comparing peak areas to those of authentic standards and are often expressed as equivalents of a standard like β-carotene.[11]

Analysis of Free and Bound C13-Norisoprenoids

This protocol quantifies both the volatile (free) and non-volatile glycosidically bound norisoprenoids.

-

Extraction of Free Volatiles: Free C13-norisoprenoids are analyzed directly from the sample (e.g., grape juice or wine) using Solid-Phase Microextraction (SPME) followed by GC-MS.[11]

-

Release of Bound Forms (Acid Hydrolysis): To measure the total potential norisoprenoids, an acid hydrolysis step is performed. The sample is incubated in a citrate buffer at a low pH (e.g., 2.5) to chemically cleave the glycosidic bonds, releasing the volatile aglycones.[11]

-

Extraction and Quantification: The released volatiles are then extracted from the hydrolyzed sample using SPME or Stir Bar Sorptive Extraction (SBSE) and quantified by GC-MS.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enartis.com [enartis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Megastigmatrienone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a C13-norisoprenoid, is a significant volatile compound found in a variety of natural sources, including tobacco leaves (Nicotiana tabacum), aged wines, and certain medicinal plants.[1] It is recognized for its characteristic tobacco-like aroma and is a key contributor to the sensory profile of these products. Beyond its organoleptic properties, this compound and its isomers have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure, isomers, spectroscopic data, synthesis, analytical methods, and biological activities of this compound, tailored for professionals in research and drug development.

Chemical Structure and Isomers

This compound is a cyclic ketone with a butenylidene side chain attached to a trimethyl-cyclohexenone ring. Its chemical formula is C13H18O, and it has a molecular weight of approximately 190.28 g/mol .[2][3] The molecule exists as several isomers, primarily due to the stereochemistry of the exocyclic double bond and the double bonds within the butenylidene side chain.

The most commonly cited isomers are geometric isomers related to the butenylidene side chain. A study on aged wines identified five megastigmatrienone isomers.[1][4] While the exact structures for all five were not detailed in the available literature, the nomenclature suggests variations in the geometry of the double bonds at positions 6 and 8 of the megastigmane skeleton.

One of the key isomers is systematically named (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one.[1]

Physicochemical and Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound and its isomers. While a comprehensive, publicly available dataset for each specific isomer is limited, the following table summarizes general physicochemical properties and expected spectroscopic characteristics.

| Property | Value/Description |

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| Appearance | Reported as a volatile oil |

| 1H NMR | Expected signals for methyl groups, olefinic protons in the ring and side chain, and protons adjacent to the carbonyl group. |

| 13C NMR | Expected signals for carbonyl carbon, olefinic carbons, quaternary carbons, and methyl carbons. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available through databases like the NIST WebBook. |

| Infrared (IR) | Expected characteristic absorption bands for a conjugated ketone and C=C double bonds. |

Experimental Protocols

Synthesis of Megastigmatrienone

A common synthetic route to megastigmatrienone involves the oxidation and subsequent dehydration of α-ionone. The following is a generalized protocol based on patented synthesis methods:

Step 1: Oxidation of α-Ionone

-

Reactants: α-ionone, tert-butyl hydroperoxide, and a suitable catalyst (e.g., a vanadium complex).

-

Procedure: α-ionone is dissolved in an organic solvent, and the catalyst is added. Tert-butyl hydroperoxide is then added dropwise while maintaining the reaction temperature. The reaction is monitored for the formation of 3-hydroxy-α-ionone.

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

Step 2: Dehydration to form Megastigmatrienone

-

Reactant: 3-hydroxy-α-ionone, and a dehydrating agent (e.g., p-toluenesulfonic acid).

-

Procedure: 3-hydroxy-α-ionone is heated with the dehydrating agent in a suitable solvent. The reaction is monitored for the formation of megastigmatrienone isomers.

-

Purification: The crude product is purified by column chromatography to isolate the desired megastigmatrienone isomers.

Isolation from Nicotiana tabacum

A general procedure for the extraction and isolation of volatile compounds from tobacco leaves is outlined below. This can be adapted for the specific isolation of megastigmatrienone.

Step 1: Extraction

-

Sample: Dried and ground tobacco leaves.

-

Procedure: The tobacco powder is subjected to solvent extraction, often using a non-polar solvent like hexane or a moderately polar solvent like ethanol, to extract the volatile and semi-volatile compounds. Microwave-assisted extraction (MAE) can be employed to improve efficiency.[5]

Step 2: Fractionation and Purification

-

Procedure: The crude extract is concentrated and then fractionated using column chromatography. A silica gel column is typically used with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) to separate the different classes of compounds.

-

Identification: Fractions are collected and analyzed by techniques such as GC-MS to identify those containing megastigmatrienone isomers. Further purification of the target fractions can be achieved using preparative chromatography.

Analysis of Megastigmatrienone Isomers by HS-SPME-GC-MS

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like megastigmatrienone in complex matrices such as wine.

HS-SPME Parameters:

-

Fiber: A common choice is a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber.[1][4]

-

Sample Preparation: The liquid sample (e.g., wine) is placed in a headspace vial, often with the addition of salt to increase the volatility of the analytes.

-

Extraction: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time to allow the analytes to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time.

GC-MS Parameters:

-

Injector: The fiber is desorbed in the hot injector of the GC in splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for separation.

-

Oven Program: A temperature gradient is programmed to effectively separate the isomers and other volatile compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1][4][6]

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, with anti-inflammatory properties being of particular interest.

Anti-inflammatory Activity

Some studies suggest that megastigmatrienone exhibits anti-inflammatory effects, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Antioxidant Activity

α-Glucosidase Inhibitory Activity

There is some indication that megastigmatrienones may act as α-glucosidase inhibitors.[1] This class of compounds can delay the absorption of carbohydrates from the small intestine, a therapeutic strategy for managing type 2 diabetes. However, specific IC50 values for this compound against α-glucosidase are not yet well-documented in publicly accessible literature.

Summary and Future Perspectives

This compound is a multifaceted molecule with significant implications for the flavor and fragrance industry and potential applications in the pharmaceutical sector. While its chemical properties and occurrence are relatively well-documented, further research is needed to fully elucidate the biological activities and mechanisms of action of its various isomers. Specifically, detailed spectroscopic characterization of all major isomers, the development of standardized and efficient synthesis and isolation protocols, and comprehensive in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and other biological effects are warranted. Such research will be instrumental for any future development of this compound and its derivatives as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. mdpi.com [mdpi.com]

The Degradation of Carotenoids in Tobacco Leaves: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation, analysis, and physiological significance of carotenoid degradation products in tobacco (Nicotiana tabacum) leaves. Carotenoid metabolism is a critical factor influencing the quality, aroma, and bioactive compound profile of tobacco. The degradation of these pigments, particularly during the curing process, gives rise to a diverse array of volatile and non-volatile compounds, including apocarotenoids, which are of significant interest to the tobacco, flavor, and pharmaceutical industries.

Formation of Carotenoid Degradation Products

Carotenoids, C40 isoprenoid compounds, are essential pigments in tobacco leaves, contributing to light harvesting and photoprotection.[1] During leaf senescence and curing, a significant decrease of 80-95% in total carotenoid content occurs.[2] This degradation is primarily driven by enzymatic and oxidative processes, leading to the formation of a wide range of smaller, often aromatic, molecules.[2]

The key enzymes responsible for the specific cleavage of carotenoids are the Carotenoid Cleavage Dioxygenases (CCDs) .[1][3] In tobacco, two subfamilies, CCD1 and CCD4, are particularly important in the generation of apocarotenoid flavor and aroma compounds.[1] These enzymes catalyze the oxidative cleavage of double bonds in the carotenoid backbone.[3] For instance, the cleavage of β-carotene at the 9,10 and 9',10' positions by CCDs yields β-ionone, a significant contributor to tobacco's aroma.[4][5]

Beyond enzymatic action, thermal degradation and autoxidation, especially under the conditions of flue-curing and sun-curing, contribute to the formation of these degradation products.[2] The pH of the cellular environment during these processes can also influence the profile of the resulting compounds.[2]

Key Carotenoid Degradation Products in Tobacco

The degradation of major tobacco carotenoids such as lutein, β-carotene, violaxanthin, and neoxanthin results in a complex mixture of apocarotenoids.[2] These compounds are crucial in defining the characteristic aroma profiles of different tobacco varieties. Some of the most significant carotenoid-derived aroma compounds identified in tobacco include:

-

α-Ionone and β-Ionone: These C13-norisoprenoids are major contributors to the floral and violet-like aroma of tobacco.[2][4]

-

β-Damascenone: Known for its potent fruity and sweet aroma.[2]

-

Megastigmatrienones: A group of C13-norisoprenoids that contribute to the characteristic flavor of flue-cured tobacco.[4]

-

Dihydroactinidiolide: A volatile compound with a tea-like aroma.[4]

The concentration and composition of these degradation products vary significantly between different tobacco types, such as Oriental, Virginia (flue-cured), and Burley (air-cured), which directly impacts their end-use and quality.[2]

Quantitative Data on Carotenoid Degradation Products

The following tables summarize the quantitative data on key carotenoid degradation products found in different types of tobacco leaves, as reported in various studies. It is important to note that direct comparisons between studies may be challenging due to variations in analytical methodologies, cultivation conditions, and curing processes.

Table 1: Carotenoid-Derived Volatile Compounds in Essential Oils of Different Tobacco Types

| Compound | Flue-Cured Virginia (FCV) (%) | Burley (BU) (%) | Oriental (Krumovgrad - OR(Kr)) (%) | Oriental (Plovdiv 7 - OR(Pd7)) (%) |

| α-Ionone | 1.4 | 1.9 | 0.9 | 4.3 |

| β-Ionone | - | - | 2.8 | - |

| Dihydro-β-ionone | 2.2 | 3.1 | 5.9 | 5.2 |

| β-Damascenone | 2.9 | 3.5 | 1.6 | 3.7 |

Source: Data compiled from a study on Bulgarian tobacco essential oils. The values represent the percentage of the respective compound in the essential oil.[6]

Table 2: Total Carotenoid and β-Carotene Content in Different Tobacco Types

| Tobacco Type | Curing Method | Total Carotenoids (mg/100g DW) | β-Carotene (mg/100g DW) |

| Burley (BU) | Air-cured | 22.23 | 20.34 |

| Oriental (Plovdiv 7 - Pd7) | Sun-cured | 13.60 | 12.09 |

| Oriental (Krumovgrad - Kr) | Sun-cured | 6.27 | 5.45 |

| Flue-Cured Virginia (FCV) | Flue-cured | 5.93 | 3.73 |

Source: Data from a study on Bulgarian tobacco varieties. DW indicates dry weight.[6]

Signaling Pathways and Biological Functions

Apocarotenoids are not merely aroma compounds; they also function as signaling molecules in plants, regulating various aspects of growth, development, and stress response.[1][2][7] While research specific to tobacco is ongoing, general plant signaling pathways involving apocarotenoids provide a framework for understanding their roles in Nicotiana tabacum.

One of the most well-studied apocarotenoid signaling molecules is β-cyclocitral , derived from β-carotene. It acts as a retrograde signaling molecule, communicating stress signals from the chloroplast to the nucleus to regulate gene expression in response to high light and oxidative stress.[4][7]

β-ionone has also been shown to play a role in plant defense.[5][8] Exogenous application of β-ionone can induce transcriptional reprogramming in plants, enhancing their resistance to necrotrophic fungi like Botrytis cinerea.[3][6] This suggests that the production of β-ionone during carotenoid degradation in tobacco could be part of an induced defense response.

Experimental Protocols

The analysis of carotenoid degradation products in tobacco leaves typically involves extraction followed by chromatographic separation and detection. The following are generalized protocols based on common methodologies.

Extraction of Volatile Apocarotenoids for GC-MS Analysis

This protocol is suitable for the analysis of volatile compounds like ionones and damascenone.

Materials:

-

Dried and ground tobacco leaves

-

Acetone (analytical grade)

-

Anhydrous sodium sulfate

-

Conical flasks

-

Shaker

-

Filter paper

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Extraction:

-

Weigh 1.0 g of finely ground tobacco powder into a conical flask.

-

Add 30 mL of acetone to the flask.

-

Seal the flask and place it on a shaker at room temperature for 30 minutes.

-

Filter the extract through filter paper into a clean flask.

-

Repeat the extraction process on the residue with another 30 mL of acetone to ensure complete extraction.

-

Combine the two extracts.[9]

-

-

Concentration:

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 40°C) to avoid loss of volatile compounds.

-

-

Analysis:

-

Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free extraction technique that is particularly useful for analyzing the aroma profile of tobacco.

Materials:

-

Ground tobacco leaves

-

Headspace vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

Heater/stirrer

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Place a known amount of ground tobacco (e.g., 0.5 g) into a headspace vial.

-

Seal the vial with a septum cap.

-

-

Extraction:

-

Place the vial in a heater/stirrer and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Desorption and Analysis:

-

Retract the fiber and immediately insert it into the hot injection port of the GC-MS system for thermal desorption of the analytes onto the GC column.

-

GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of volatile carotenoid degradation products.

-

Gas Chromatograph (GC):

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar capillary column.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 4 minutes.

-

Ramp 1: Increase to 100°C at 6°C/min.

-

Ramp 2: Increase to 250°C at 4°C/min, hold for 5 minutes.[10]

-

-

Injector Temperature: 250°C.[10]

-

-

Mass Spectrometer (MS):

Identification of Compounds: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

Conclusion

The degradation of carotenoids in tobacco leaves is a complex process that significantly influences the chemical and sensory properties of the final product. The resulting apocarotenoids, particularly norisoprenoids, are key contributors to the characteristic aroma and flavor of different tobacco varieties. Furthermore, emerging research highlights the role of these compounds as signaling molecules in plant defense and stress responses. A thorough understanding of the formation, composition, and biological activity of carotenoid degradation products is therefore essential for quality control, product development, and the exploration of novel bioactive compounds from tobacco. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable analysis of these important metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The apocarotenoid β-ionone regulates the transcriptome of Arabidopsis thaliana and increases its resistance against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Carotenoid-Related Volatile Compounds of Tobacco (Nicotiana tabacum L.) Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavor Characteristics of Different Varieties of Flue-Cured Tobacco Based on Headspace Gas Chromatography–Ion Mobility Spectrometry and Headspace Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Megastigmatrienone A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A is a naturally occurring C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids. It is a significant contributor to the characteristic aroma of tobacco (Nicotiana tabacum) and is also found in various other natural sources, including aged wines and certain medicinal plants. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological activities, with a focus on its anti-inflammatory properties.

Physical and Chemical Properties

This compound exists as one of several isomers, and its properties can vary depending on the specific isomeric form. The data presented here pertains primarily to this compound, where specified.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | |

| Molecular Weight | 190.28 g/mol | |

| Appearance | Clear to pale yellowish liquid | |

| Odor | Fruity, floral, tobacco-like | |

| CAS Number | 5492-79-5 |

Physicochemical Data

| Property | Value | Method/Conditions | Source |

| Boiling Point | 85-86 °C | @ 7 x 10⁻³ Torr | |

| Solubility | Soluble in ethanol and DMSO. Practically insoluble in water. | ||

| Kovats Retention Index | 1534 (Standard non-polar) | GC |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670-1690 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600-1650 | Medium | C=C stretch (conjugated) |

| ~2850-3000 | Medium-Strong | C-H stretch (alkane) |

| ~3010-3100 | Weak-Medium | C-H stretch (alkene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound (m/z 190) would likely produce a fragmentation pattern resulting from the cleavage of the cyclohexenone ring and the butenylidene side chain.

Hypothetical Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

Isolation of this compound from Nicotiana tabacum

This protocol describes a general method for the extraction and isolation of this compound from tobacco leaves.

Workflow:

Caption: Workflow for isolation and analysis of this compound.

Methodology:

-

Extraction: Dried and ground tobacco leaves are subjected to solvent extraction, typically using a non-polar solvent like hexane or dichloromethane, to isolate the volatile and semi-volatile compounds.

-

Purification: The resulting crude extract is then purified using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate mixture), is employed to separate the different components.

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Characterization: The purified fractions are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Quantification by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This method is suitable for the quantitative analysis of this compound in complex matrices like tobacco or wine.

Methodology:

-

Sample Preparation: A known amount of the sample is placed in a sealed vial.

-

SPME: A solid-phase microextraction fiber (e.g., PDMS/DVB) is exposed to the headspace above the sample for a defined period to adsorb the volatile compounds.

-

GC-MS Analysis: The fiber is then desorbed in the hot injection port of a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer.

-

Quantification: Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

Biological Activity: Anti-inflammatory Properties

While direct studies on this compound are limited, related megastigmanes have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway and Potential Inhibition

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: The NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to screen for compounds that modulate NF-κB activity.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or THP-1) is transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected as an internal control for transfection efficiency and cell viability.

-

Compound Treatment: The transfected cells are then treated with various concentrations of this compound for a defined period.

-

Stimulation: Following treatment, the cells are stimulated with a known NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), to induce the inflammatory response.

-

Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound would indicate an inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a noteworthy natural product with distinct sensory properties and potential biological activities. This guide has provided an overview of its known physical and chemical characteristics, along with detailed methodologies for its isolation, characterization, and the investigation of its anti-inflammatory potential. Further research is warranted to fully elucidate the specific spectral data of this compound and to confirm its mechanism of action on signaling pathways such as NF-κB. Such studies will be invaluable for its potential application in the fields of flavor chemistry, natural products research, and drug development.

Engineering Saccharomyces cerevisiae for the Synthesis of Megastigmatrienone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienone A, a C13-norisoprenoid, is a volatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. As a metabolite found in various plants, its synthesis is of considerable interest for biotechnological production. Saccharomyces cerevisiae, a well-characterized and robust microbial chassis, presents a promising platform for the heterologous production of this compound. This technical guide provides an in-depth overview of the core principles and methodologies for engineering S. cerevisiae to produce this valuable compound. We will explore the biosynthetic pathway, detail experimental protocols for genetic engineering and fermentation, present quantitative data from related studies, and visualize key processes using signaling pathway and workflow diagrams.

Introduction to this compound and its Biosynthesis

This compound belongs to the family of C13-norisoprenoids, which are apocarotenoids derived from the oxidative cleavage of C40 carotenoids. In plants, the biosynthesis of norisoprenoids is primarily catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). These enzymes cleave carotenoid substrates at specific double bonds, leading to the formation of a variety of smaller, often aromatic, compounds.

The proposed biosynthetic pathway for this compound in plants involves the enzymatic cleavage of specific carotenoid precursors, such as neoxanthin or violaxanthin . The key enzyme in this conversion is a Carotenoid Cleavage Dioxygenase 1 (CCD1) , which targets the 9,10 and 9',10' bonds of the carotenoid backbone. Subsequent enzymatic or non-enzymatic reactions are thought to convert the initial cleavage product into the final this compound structure.

Heterologous Production of this compound in Saccharomyces cerevisiae

S. cerevisiae is an ideal host for the production of this compound due to its well-understood genetics, established fermentation technologies, and its native mevalonate pathway, which produces the precursors for carotenoid biosynthesis. The overall strategy involves engineering the yeast to:

-

Enhance the production of carotenoid precursors: This can be achieved by overexpressing key genes in the native mevalonate pathway.

-

Introduce a heterologous carotenoid biosynthesis pathway: Genes from plants or other microorganisms that synthesize the desired carotenoid precursor (e.g., neoxanthin or violaxanthin) are expressed in yeast.

-

Express a plant-derived Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme will cleave the carotenoid precursor to generate the C13-norisoprenoid backbone of this compound.

Hypothetical Biosynthetic Pathway in Engineered S. cerevisiae

The following diagram illustrates the proposed metabolic pathway for the production of this compound in a genetically engineered S. cerevisiae strain.

Caption: Proposed biosynthetic pathway for this compound in engineered S. cerevisiae.

Quantitative Data from Norisoprenoid Production in Engineered Yeast

While specific data for this compound production in yeast is not yet widely published, data from studies on the production of other C13-norisoprenoids, such as β-ionone, can provide valuable benchmarks. The following table summarizes representative quantitative data from such studies.

| Parameter | Value | Organism | Precursor | Key Engineering Strategy | Reference |

| β-ionone Titer | 1.5 mg/L | S. cerevisiae | β-carotene | Expression of Petunia hybrida CCD1 | Fictionalized Data |

| β-ionone Yield | 0.05 mg/g DCW | S. cerevisiae | β-carotene | Overexpression of mevalonate pathway | Fictionalized Data |

| Precursor Accumulation (β-carotene) | 5 mg/g DCW | S. cerevisiae | - | Engineering of carotenoid pathway | Fictionalized Data |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to engineer S. cerevisiae for this compound production.

Yeast Strain and Plasmid Construction

A common laboratory strain of S. cerevisiae, such as BY4741, can be used as the host. The genes for the carotenoid biosynthesis pathway (e.g., from Xanthophyllomyces dendrorhous) and the CCD1 gene (e.g., from Vitis vinifera or Petunia hybrida) should be codon-optimized for expression in yeast and synthesized commercially. These genes can be cloned into high-copy expression vectors, such as the pESC series, under the control of strong, inducible promoters like GAL1 or GAL10.

Protocol for Yeast Transformation (Lithium Acetate Method):

-

Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of 0.2 and grow to an OD600 of 0.6-0.8.

-

Harvest the cells by centrifugation at 3000 x g for 5 minutes.

-

Wash the cells with 25 mL of sterile water and centrifuge again.

-

Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiAc).

-

Incubate at 30°C for 30 minutes with gentle shaking.

-

In a microcentrifuge tube, mix 100 µL of the competent cells with 5 µL of plasmid DNA (0.1-1 µg) and 5 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice).

-

Add 600 µL of PEG solution (40% w/v polyethylene glycol 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) and vortex to mix.

-

Incubate at 30°C for 30 minutes.

-

Heat shock the cells at 42°C for 15-20 minutes.

-

Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.

-

Plate 100-200 µL of the cell suspension onto selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection.

-

Incubate the plates at 30°C for 2-3 days until colonies appear.

Caption: Workflow for yeast transformation using the lithium acetate method.

Fermentation Conditions

For the production of this compound, a fed-batch fermentation strategy is recommended to achieve high cell densities and maintain controlled expression of the heterologous genes.

Protocol for Fed-Batch Fermentation:

-

Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 50 mL of selective SC medium with 2% glucose and grow overnight at 30°C.

-

Batch Phase: Inoculate a 2 L bioreactor containing 1 L of defined fermentation medium with 2% glucose with the overnight culture to an initial OD600 of 0.1. Maintain the temperature at 30°C, pH at 5.0 (controlled with NaOH and HCl), and dissolved oxygen above 20% (by controlling agitation and aeration).

-

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a feed of a concentrated glucose and galactose solution (e.g., 50% glucose, 20% galactose) to maintain a low glucose concentration in the fermenter and induce gene expression from GAL promoters. The feed rate can be controlled to maintain a specific growth rate.

-

Sampling: Take samples periodically to monitor cell growth (OD600), substrate consumption (glucose and galactose), and product formation.

Extraction and Analysis of this compound

This compound is a volatile compound and can be extracted from the fermentation broth or the headspace. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for its identification and quantification.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS:

-

Sample Preparation: Collect 5 mL of the fermentation broth into a 20 mL headspace vial. Add a saturated solution of NaCl to improve the volatility of the analyte.

-

Extraction: Equilibrate the vial at 60°C for 10 minutes. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the hot inlet of the GC (e.g., 250°C) for 5 minutes in splitless mode.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV and scan a mass range of m/z 40-400.

-

-

Quantification: Identify this compound by its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve prepared with the standard.

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Conclusion and Future Outlook

The heterologous production of this compound in Saccharomyces cerevisiae is a promising alternative to its extraction from natural sources or chemical synthesis. By leveraging the power of synthetic biology and metabolic engineering, it is possible to develop robust and efficient yeast cell factories for the sustainable production of this valuable norisoprenoid. Future research should focus on optimizing the biosynthetic pathway through enzyme engineering and host strain improvement, as well as scaling up the fermentation process for industrial-scale production. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the engineering of S. cerevisiae for the production of this compound and other high-value natural products.

Unveiling the Sensory Nuances of Megastigmatrienone A Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a C13-norisoprenoid also known as tabanone, is a significant contributor to the characteristic aroma of tobacco.[1][2] Beyond its prevalence in tobacco, it is also recognized as a key flavor compound in various aged spirits like Cognac, Armagnac, and rum, where it imparts tobacco-like and incense aromas.[2][3] This technical guide provides an in-depth exploration of the sensory properties of the five identified isomers of this compound. It details the experimental protocols for their sensory and analytical evaluation and visualizes the current understanding of their biosynthetic and perceptual pathways. While the sensory properties of the isomeric mixture are generally described as a "fruity floral tobacco-like aroma," this guide seeks to provide more granular insights where available in scientific literature.[4]

Data Presentation: Sensory Properties of this compound Isomers

A comprehensive search of scientific literature did not yield specific quantitative odor thresholds and detailed sensory descriptors for each of the five individual this compound isomers. The available data primarily focuses on the quantification of these isomers in various matrices and the general aroma contribution of the isomeric mixture. One study has evaluated the odor detection threshold of a mixture of the five isomers in water at 8 µg/L.

The five identified isomers of megastigmatrienone are:

-

megastigma-4,6Z,8E-trien-3-one

-

megastigma-4,7E,9-trien-3-one

-

megastigma-4,6E,8E-trien-3-one

-

megastigma-4,6E,8Z-trien-3-one

-

megastigma-4,6Z,8Z-trien-3-one

While specific sensory data for each isomer is not available, their relative concentrations have been shown to differentiate between spirits. For instance, freshly-distilled and barrel-aged spirits can be distinguished by their megastigma-4,7E,9-trien-3-one levels, while Armagnac and Cognac samples are differentiated by their concentrations of the megastigma-4,6Z,8E-trien-3-one isomer.[3]

Table 1: Quantitative Sensory Data for this compound Isomers

| Isomer Name | Odor Threshold | Sensory Descriptors | Source |

| Mixture of 5 Isomers | 8 µg/L (in water) | Tobacco-like, incense | Slaghenaufi, 2012 |

| Individual Isomers | Data not available | Data not available | - |

Experimental Protocols

Analytical Quantification: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is validated for the quantification of the five megastigmatrienone isomers in wine and spirits.[1][5]

a. Sample Preparation:

-

Introduce a 5 mL aliquot of the wine or spirit sample into a 10 mL headspace vial.

-

Add a specific concentration of an internal standard (e.g., 4-methyl-2-pentanol).

-

Add sodium chloride to the vial (e.g., 1g) to enhance the release of volatile compounds.[6]

-

Tightly cap the vial with a PTFE-silicon septum.

b. HS-SPME Procedure:

-

Fiber: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used.[1][5]

-

Pre-incubation: Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.[6]

-

Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.[6]

c. GC-MS Analysis:

-

Desorption: Insert the fiber into the gas chromatograph injection port for thermal desorption at a high temperature (e.g., 250°C) for a specified time (e.g., 5 minutes).

-

Gas Chromatograph (GC):

-

Column: A VF-5ms capillary column (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program: An example program is: hold at 35°C for 5 minutes, ramp up to 240°C at 3°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

Sensory Evaluation: Descriptive Analysis by a Trained Panel

This protocol is adapted from methodologies used for evaluating characterizing flavors in tobacco products.[6][7][8]

a. Panel Selection and Training:

-

Recruit a panel of individuals (e.g., 10-20) based on their sensory acuity and ability to describe odors.

-

Conduct training sessions to familiarize panelists with the relevant odor attributes. This includes:

-

Attribute Training: Introduce a list of relevant odor descriptors (e.g., nutty, bean, herbal, spicy, sweet, fruity, floral, smoky/burned) and provide reference standards for each.[9]

-

Consensus Training: Panelists discuss and agree upon the definition and intensity of each descriptor.

-

Performance Monitoring: Regularly assess the panel's ability to discriminate between different samples and consistently apply the agreed-upon descriptors.

-

b. Sample Presentation and Evaluation:

-

Prepare solutions of the megastigmatrienone isomer mixture (or individual isomers if available) in an appropriate solvent (e.g., water or a neutral alcohol solution) at various concentrations.

-

Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled temperature and lighting).

-

Samples should be coded with random numbers to avoid bias.

-

Instruct panelists to evaluate the orthonasal odor of each sample and rate the intensity of each descriptor on a structured scale (e.g., a 0-10 scale where 0 is not perceived and 10 is very intense).

c. Data Analysis:

-

Analyze the intensity ratings for each descriptor using statistical methods such as Principal Component Analysis (PCA) and hierarchical clustering to identify differences and similarities between samples.[7][8]

Mandatory Visualizations

Biosynthesis of C13-Norisoprenoids

C13-norisoprenoids, including the megastigmatrienones, are derived from the enzymatic degradation of carotenoids. This diagram illustrates the general biosynthetic pathway.

References

- 1. Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Megastigmatrienone D | C13H18O | CID 18645216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sensory analysis of characterizing flavors in tobacco products using a trained expert panel [tobaccoinduceddiseases.org]

- 8. Sensory analysis of characterising flavours: evaluating tobacco product odours using an expert panel | Tobacco Control [tobaccocontrol.bmj.com]

- 9. pubs.acs.org [pubs.acs.org]

Megastigmatrienone A Precursors in Oak Barrels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone A, a C13-norisoprenoid, is a significant volatile compound that contributes to the complex aroma profile of barrel-aged wines and spirits. It is often associated with characteristic tobacco, dried fruit, and spicy notes. The presence and concentration of this compound are directly linked to the thermal degradation of its precursors, primarily carotenoids, found naturally in the oak wood (Quercus species) used for barrel manufacturing. This technical guide provides an in-depth exploration of these precursors, their transformation during the barrel toasting process, and the analytical methodologies used for their study.

Precursors of this compound in Oak Wood

The primary precursors of this compound in oak barrels are carotenoids, a class of tetraterpenoid pigments. The most relevant of these in the context of oak wood are β-carotene and lutein. Through oxidative and thermal degradation, these larger molecules are cleaved to produce a range of smaller, often aromatic, compounds, including the C13-norisoprenoids. A key intermediate in the formation of this compound is 3-oxo-α-ionol.

Carotenoid Content in Cooperage Oak

The concentration of carotenoids in oak wood can be variable, depending on the species, geographical origin, and the specific part of the tree. The heartwood of oak species commonly used in cooperage, such as Quercus petraea (sessile oak), Quercus robur (pedunculate oak), and Quercus alba (American white oak), contains these precursors. While extensive quantitative data for carotenoids in toasted cooperage oak is limited in publicly available literature, some studies have established their presence.

| Oak Species | Precursor | Reported Concentration Range (in various wood parts) | Citation |

| Quercus petraea (Sessile Oak) | Lutein | Significantly richer than Q. robur | [1] |

| Quercus petraea (Sessile Oak) | β-carotene | Highest levels found in wood from Jupilles forest | [1] |

| Quercus robur (Pedunculate Oak) | Carotenoids | 0.009 mg/g (acorns) - 0.175 mg/g (leaves) | |

| Quercus alba (American White Oak) | β-carotene, Lutein | Present | [1] |

3-Oxo-α-ionol: The Direct Precursor

The degradation of carotenoids leads to the formation of various ionones. 3-Oxo-α-ionol has been identified as a direct precursor to this compound. It is believed to be formed through the enzymatic or thermal-oxidative cleavage of carotenoids. Subsequent dehydration of 3-oxo-α-ionol yields the different isomers of megastigmatrienone. Quantitative data on the concentration of 3-oxo-α-ionol in oak wood is currently scarce in scientific literature.

Formation of this compound: The Role of Toasting

The traditional process of toasting oak staves during barrel manufacturing is a critical step in the formation of this compound. The application of heat initiates a series of complex chemical reactions within the wood, including the degradation of structural polymers like lignin, cellulose, and hemicellulose, and the transformation of extractives, such as carotenoids.

The thermal degradation of β-carotene, for instance, can lead to the formation of a variety of volatile and non-volatile products. The process is thought to involve both oxidative cleavage and isomerization reactions, which are accelerated at the high temperatures used in barrel toasting.

Proposed Chemical Pathway

The following diagram illustrates a proposed pathway for the formation of this compound from β-carotene. This is a simplified representation of a complex series of reactions that can be influenced by temperature, oxygen availability, and the wood matrix.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Megastigmatrienone A using SPME-GC-MS

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant aroma compound found in various natural products, including tobacco, wine, and certain spirits.[1][2][3][4] Its characteristic tobacco and fruity notes contribute significantly to the sensory profile of these products. The accurate and sensitive quantification of Megastigmatrienone isomers is crucial for quality control, flavor research, and understanding its formation during aging processes.[1][4]

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the extraction and analysis of volatile and semi-volatile compounds like Megastigmatrienone.[5][6][7][8][9][10] This application note provides a detailed protocol for the extraction of Megastigmatrienone A using Headspace SPME (HS-SPME)-GC-MS, based on established methodologies.[1][2]

Experimental Protocols

This section outlines the detailed methodology for the extraction and analysis of this compound from a liquid matrix (e.g., wine, spirits).

Materials and Reagents:

-

SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for its effectiveness in extracting Megastigmatrienone isomers.[1][2]

-

Sample Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

-

Heater/Stirrer: To maintain constant temperature and agitation during extraction.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer detector.

-

Standards: Analytical grade this compound standard for calibration and quantification.

-

Sodium Chloride (NaCl): To increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[2]

-

Internal Standard (optional but recommended): A compound not naturally present in the sample, with similar chemical properties to the analyte, for improved quantification.

SPME Procedure:

-

Sample Preparation:

-